An In-Depth Technical Guide to the Physicochemical Properties of Sodium Hexanesulfonate for Research Applications
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Hexanesulfonate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 1-hexanesulfonate (C₆H₁₃NaO₃S) is an anionic surfactant and ion-pairing agent widely utilized in analytical chemistry and pharmaceutical sciences.[1] Its amphiphilic nature, consisting of a six-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group, allows it to modify the properties of interfaces and interact with ionic species in solution.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its primary applications, with a focus on its role in High-Performance Liquid Chromatography (HPLC).
Core Physicochemical Properties
The fundamental properties of sodium hexanesulfonate are summarized below. These values are crucial for its application in designing experimental conditions, particularly for chromatographic separations and formulation studies.
| Property | Value | References |
| Chemical Formula | C₆H₁₃NaO₃S | [4][5] |
| Molecular Weight | 188.22 g/mol | [4][5][6] |
| CAS Number | 2832-45-3 | [4][5][6] |
| Appearance | White to off-white crystalline solid/powder.[2][3][7] | [2][3][7] |
| Melting Point | >300 °C | [4][7] |
| Solubility | Highly soluble in water; moderately soluble in polar organic solvents like methanol (B129727) and ethanol.[2][4] | [2][4] |
| Density | ~1.017 g/cm³ | [7] |
| pKa | As the salt of a strong acid (hexanesulfonic acid), it is fully dissociated in aqueous solutions and does not have a measurable pKa. | |
| Critical Micelle Concentration (CMC) | The specific CMC value is dependent on experimental conditions such as temperature and ionic strength. It can be determined experimentally (see Protocol 2). |
Applications in Research: Ion-Pair Chromatography
Sodium hexanesulfonate is a key reagent in reversed-phase ion-pair chromatography (RP-IPC), a technique used to enhance the retention and separation of ionic and highly polar analytes on non-polar stationary phases.[1][8]
Mechanism of Action: In RP-IPC, the alkyl chain of the hexanesulfonate ion adsorbs onto the hydrophobic stationary phase (e.g., C18), creating a dynamic ion-exchange surface. Cationic analytes in the mobile phase then form a neutral ion pair with the retained sulfonate ions. This neutral complex has a greater affinity for the stationary phase, leading to increased retention and improved chromatographic resolution. The concentration of sodium hexanesulfonate in the mobile phase is a critical parameter for controlling the retention of the analyte.[9]
Diagram 1: Ion-Pairing Mechanism in HPLC
Caption: Ion-pairing mechanism in HPLC.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of sodium hexanesulfonate are provided below.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of sodium hexanesulfonate in water at a specific temperature.
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Preparation of Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of sodium hexanesulfonate (e.g., ranging from 1 g/L to 500 g/L).
-
Equilibration: Vigorously stir each solution in a sealed container at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, allow the solutions to stand and visually inspect for any undissolved solid material. The lowest concentration at which solid particles are observed is the approximate saturation point.
-
Filtration and Quantification: For the solution identified as saturated, carefully filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analysis: Accurately dilute a known volume of the clear filtrate and analyze the concentration of sodium hexanesulfonate using a suitable analytical technique, such as HPLC with conductivity detection or evaporative light scattering detection (ELSD). The calculated concentration represents the aqueous solubility.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to aggregate into micelles. This can be determined by observing the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is a common approach.
-
Solution Preparation: Prepare a series of solutions of sodium hexanesulfonate in deionized water with concentrations spanning the expected CMC range.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the sodium hexanesulfonate concentration.
-
CMC Determination: The resulting plot will typically show two linear regions. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface. The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.
Diagram 2: Workflow for CMC Determination
Caption: CMC determination workflow.
Safety and Handling
Sodium hexanesulfonate may cause skin, eye, and respiratory irritation. Proper safety precautions should be observed.
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. If dust is generated, a NIOSH-approved respirator may be necessary.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
- 6. researchgate.net [researchgate.net]
- 7. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface tension model for surfactant solutions at the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
